molecular formula C9H7FO B1339826 5-Fluoro-3-methylbenzofuran CAS No. 33118-83-1

5-Fluoro-3-methylbenzofuran

Cat. No. B1339826
CAS RN: 33118-83-1
M. Wt: 150.15 g/mol
InChI Key: LZVAHYZQDSUVNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives is a topic of interest in several papers. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization is described, highlighting a method that could potentially be adapted for the synthesis of 5-Fluoro-3-methylbenzofuran . Additionally, the synthesis of 5,6-difluorobenzofuran core for liquid crystal compounds via palladium-catalyzed coupling and ring-closing reaction is mentioned, which suggests a possible synthetic route for fluorinated benzofuran compounds .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized using various techniques. For example, the X-ray crystal structure of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives is determined, providing insights into the spatial arrangement of similar molecules . The molecular structure of a novel phthalide derivative is analyzed both experimentally and theoretically, which could be relevant for understanding the structure of 5-Fluoro-3-methylbenzofuran .

Chemical Reactions Analysis

The papers describe several chemical reactions involving benzofuran derivatives. For instance, the photocatalytic defluorinative coupling and 5-endo-trig cyclization for the synthesis of 2-fluorobenzofurans is discussed, which could be relevant for reactions involving the fluoro group in 5-Fluoro-3-methylbenzofuran . Additionally, the potential antimicrobial activity of 5-fluorouracil-derived benzimidazoles suggests that 5-Fluoro-3-methylbenzofuran could also be explored for biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are explored in several papers. For example, the liquid crystal compounds with a 5,6-difluorobenzofuran core exhibit a broad nematic range and high clearing points, indicating the impact of fluorination on the physical properties of benzofuran derivatives . The optical properties of benzofuran derivatives are also investigated, showing how different substituents affect absorption and emission spectra .

Scientific Research Applications

Anticancer Therapeutic Potential

  • Scientific Field: Medicinal Chemistry, Oncology .
  • Application Summary: Benzofuran scaffolds have shown extraordinary inhibitory potency against a panel of human cancer cell lines, making them promising candidates for development as anticancer agents .
  • Methods of Application: While the specific methods of application for 5-Fluoro-3-methylbenzofuran are not detailed, benzofuran-based heterocycles have been tested against various human cancer cell lines .
  • Results or Outcomes: The reported results confirmed the extraordinary inhibitory potency of such benzofurans against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs .

Antimicrobial Agents

  • Scientific Field: Medicinal Chemistry, Microbiology .
  • Application Summary: Benzofuran has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
  • Methods of Application: Specific methods of application for 5-Fluoro-3-methylbenzofuran are not detailed, but benzofuran derivatives have been used in the treatment of microbial diseases .
  • Results or Outcomes: Benzofuran-based compounds have shown promise as efficient antimicrobial agents, with improved bioavailability being one of the targets achieved with most of the more recent compounds .

properties

IUPAC Name

5-fluoro-3-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVAHYZQDSUVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470472
Record name 5-Fluoro-3-methylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-methylbenzofuran

CAS RN

33118-83-1
Record name 5-Fluoro-3-methylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Anhydrous sodium acetate (139.3 mmol, 11.4 g) was added to a solution of the title compound of Example 14, Step A (3.24 mmol, 1.6 g) in acetic anhydride (70 mL) and heated for 3 hours at 110° C. After cooling, the reaction mixture was poured into water (100 mL) and stirred for 1 hour. The aqueous solution was extracted with ether (2×100 mL), washed with 3% aqueous KOH (2×20 mL) and water (2×20 mL). The washed ether layer was collected, dried, filtered and the filtrate was evaporated to a brown residue, which was purified by silica gel chromatography (eluent:hexanes) to obtain the desired product, 5-fluoro-3-methyl benzofuran (59%, 1.77 mg).
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

(2-Acetyl-4-fluoro-phenoxy)-acetic acid (1.87 gm, 8.8 mmol) is dissolved in acetic anhydride (60 mL) and treated with sodium acetate (10 gm, 0.12 mol). The resulting mixture is heated to 110° C. for 5 hr, then cooled to 0° C. H2O (100 mL) is added and the solution is stirred overnight at room temperature. The aqueous solution is then extracted into Et2O (2×75 mL). The combined organic extracts are washed with 3% aqueous KOH (2×75 mL), H2O (2×75 mL) and brine (1×75 mL), then dried over Na2SO4, filtered and concentrated. The crude product is purified by chromatography using hexane to give the title compound (1.07 gm, 81% yield).
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
81%

Synthesis routes and methods III

Procedure details

A mixture of (2-acetyl-4-fluorophenoxy)acetic acid (22.94 g) synthesized above, sodium acetate (44.38 g) and acetic anhydride (200 mL) was stirred at 110° C. for 15 hr. The reaction mixture was cooled to room temperature, water was added and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine, and dried over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated. The residue was subjected to silica gel column chromatography (NH silica, hexane) to give the title compound (14.73 g, 91%) as a yellow oil.
Quantity
22.94 g
Type
reactant
Reaction Step One
Quantity
44.38 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-3-methylbenzofuran
Reactant of Route 2
5-Fluoro-3-methylbenzofuran
Reactant of Route 3
5-Fluoro-3-methylbenzofuran
Reactant of Route 4
5-Fluoro-3-methylbenzofuran
Reactant of Route 5
5-Fluoro-3-methylbenzofuran
Reactant of Route 6
5-Fluoro-3-methylbenzofuran

Citations

For This Compound
13
Citations
BL Mylari, SJ Armento, DA Beebe… - Journal of Medicinal …, 2005 - ACS Publications
… min to a solution of 5-fluoro-3-methylbenzofuran (11 mmol, 1.65 … desired product, 6-(5-fluoro-3-methylbenzofuran-2-sulfonyl)-3-… A mixture of 6-(5-fluoro-3-methylbenzofuran-2-sulfonyl)-3-…
Number of citations: 72 pubs.acs.org
N Li, X Wang, P Liu, D Lu, W Jiang, Y Xu, S Si - Acta Pharmaceutica Sinica …, 2016 - Elsevier
… The chemical name of E17110 is [1-oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl]5-fluoro-3-methylbenzofuran-2-carboxylate, which has not been reported previously to possess …
Number of citations: 13 www.sciencedirect.com
W Chen, ZH Zhou, HB Chen - Organic & Biomolecular Chemistry, 2017 - pubs.rsc.org
Chiral β-amino alcohol ligands were found effective for the copper(II)-catalyzed asymmetric Henry reaction of benzofuran-2-carbaldehydes with nitromethane, which led to the formation …
Number of citations: 23 pubs.rsc.org
D Ashok, MR Reddy, G Thara… - Journal of …, 2022 - Wiley Online Library
A library of new 1,2,3‐triazole based benzofuran derivatives was constructed via synthesizing them through the Rap‐Stoermer reaction in moderate to good yields. Various reaction …
Number of citations: 3 onlinelibrary.wiley.com
M Yamada, T Kato, T Ikemoto… - … Process Research & …, 2021 - ACS Publications
A highly efficient rhodium-catalyzed asymmetric hydrogenation of a sterically hindered tetrasubstituted enamine (5) is disclosed, which facilitated quick and efficient access to a key …
Number of citations: 2 pubs.acs.org
MY Chang, KT Chen - Advanced Synthesis & Catalysis, 2021 - Wiley Online Library
In this paper, a high‐yield, facile route for the scalable synthesis of sulfonyl 2‐aroylbenzofurans via a Bi(OTf) 3 ‐mediated intermolecular double cyclocondensation of α‐sulfonyl o‐…
Number of citations: 5 onlinelibrary.wiley.com
Z Liu, W Wu, J Yang, M Li, X Hu, B Hu, L Jin, N Sun… - Tetrahedron, 2022 - Elsevier
A visible-light-induced direct imidation of five-membered heteroaromatics with diarylsulfonimides via CDC reaction in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)/…
Number of citations: 2 www.sciencedirect.com
C Li, Y Dai, X Kong, B Wang, X Peng… - Journal of Medicinal …, 2023 - ACS Publications
Small-molecule fibroblast growth factor receptor (FGFR) inhibitors have emerged as a promising antitumor therapy. Herein, by further optimizing the lead compound 1 under the …
Number of citations: 2 pubs.acs.org
M Yamada - 2022 - ousar.lib.okayama-u.ac.jp
… Most of our efforts were thus focused toward the asymmetric synthesis of (S)-4-((cyclopentyl(5-fluoro-3 methylbenzofuran-2-yl)methyl)amino)benzoic acid by asymmetric hydrogenation …
Number of citations: 0 ousar.lib.okayama-u.ac.jp
NM Paul, M Taylor, R Kumar… - Journal of medicinal …, 2008 - ACS Publications
Discovering dopamine D2-like receptor subtype-selective ligands has been a focus of significant investigation. The D2R-selective antagonist 3-[4-(4-chlorophenyl)-4-hydroxypiperidinyl]…
Number of citations: 31 pubs.acs.org

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